2-(Quinoxalin-2-ylthio)acetic acid

Description

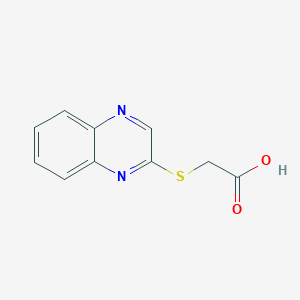

2-(Quinoxalin-2-ylthio)acetic acid is a sulfur-containing quinoxaline derivative characterized by a thioether linkage (-S-) connecting the quinoxaline ring to an acetic acid moiety. Its molecular formula is C₁₀H₈N₂O₂S, with a molecular weight of 236.25 g/mol (calculated). The compound combines the aromatic heterocyclic structure of quinoxaline—a bicyclic system with two nitrogen atoms—with the carboxylic acid functionality, enabling unique physicochemical and biological properties.

Quinoxaline derivatives are widely studied for applications in medicinal chemistry (e.g., antimicrobial, anticancer agents) and material science due to their electronic properties .

Properties

IUPAC Name |

2-quinoxalin-2-ylsulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c13-10(14)6-15-9-5-11-7-3-1-2-4-8(7)12-9/h1-5H,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBWZEFLYRWANSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352977 | |

| Record name | [(Quinoxalin-2-yl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69001-90-7 | |

| Record name | [(Quinoxalin-2-yl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Quinoxalin-2-ylthio)acetic acid typically involves the reaction of quinoxaline derivatives with thioglycolic acid. One common method includes the use of a palladium catalyst in the presence of a base such as potassium hydroxide (KOH) in a solvent like toluene or polyethylene glycol (PEG-2000) . The reaction conditions often require refluxing the mixture to achieve the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-(Quinoxalin-2-ylthio)acetic acid undergoes various chemical reactions, including:

- **Ox

Biological Activity

2-(Quinoxalin-2-ylthio)acetic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a quinoxaline moiety attached to a thioether and an acetic acid group, which contributes to its diverse biological activities. The compound is characterized by its ability to interact with various biological targets, influencing multiple pathways.

Anticancer Activity

Research indicates that quinoxaline derivatives, including this compound, exhibit significant anticancer properties. These compounds can induce apoptosis in cancer cells through several mechanisms:

- Tyrosine Kinase Inhibition : Quinoxaline derivatives have been shown to inhibit tyrosine kinases, which are crucial for cancer cell proliferation and survival .

- Apoptosis Induction : They can trigger programmed cell death in various cancer cell lines, including breast and colon cancer cells .

- Tubulin Polymerization Inhibition : Some studies suggest that these compounds disrupt microtubule dynamics, further contributing to their anticancer effects .

Case Study: Antitumor Activity

In a study evaluating a series of quinoxaline derivatives, including those with the this compound structure, researchers found that these compounds exhibited low micromolar activity against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines. The most potent compounds showed IC50 values comparable to established chemotherapeutics like doxorubicin .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT-116 | 4.5 |

| This compound | MCF-7 | 3.8 |

| Doxorubicin | MCF-7 | 3.23 |

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. The compound's ability to inhibit bacterial growth has been attributed to its interaction with bacterial enzymes and cellular components.

- Mechanism of Action : The antimicrobial effects are believed to stem from the compound's ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways.

Other Biological Activities

Emerging studies suggest that quinoxaline derivatives may also possess anti-inflammatory properties. By inhibiting specific enzymes involved in inflammatory pathways, these compounds could serve as potential therapeutic agents for inflammatory diseases.

The mechanisms underlying the biological activities of this compound involve complex interactions at the molecular level:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer progression and inflammation.

- Receptor Binding : It may bind to specific receptors, modulating signaling pathways critical for cell survival and proliferation.

Comparison with Similar Compounds

Key Observations :

- The thioether group in this compound increases molecular weight by ~32 g/mol compared to its oxygen analog (2-(Quinoxalin-2-yloxy)acetic acid) .

- The carboxylic acid group distinguishes it from simpler quinoxaline derivatives like Quinoxaline-2-carboxaldehyde, which has an aldehyde group instead .

Reactivity Differences :

- The thioether group in this compound is more nucleophilic than the ether group in its oxygen analog, making it prone to oxidation (e.g., forming sulfoxides) .

- The carboxylic acid moiety allows salt formation (e.g., with amines or metals), enhancing solubility in polar solvents compared to non-acidic derivatives like Quinoxaline-2-carboxaldehyde .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.